(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine, which is commercially available.
Chiral Amine Formation: The chiral amine can be introduced using chiral amine synthesis techniques, such as asymmetric hydrogenation or chiral auxiliary-based methods.
Industrial Production Methods
Industrial production of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for structural and functional analysis.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging and detection.
Industry
Material Science: Employed in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine-substituted pyridine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- Bis(2-chloropyridin-4-yl)amine
- tert-Butanesulfinamide
Uniqueness
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to its combination of a chiral center, a trifluoromethyl group, and a chlorine-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
UKFBIPTYPLUXAK-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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